6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
Description
Its structure features a quinazoline core substituted at positions 2, 4, and 6 with a 4-chlorophenyl group, chlorine, and bromine, respectively. This substitution pattern is critical for its biological activity, particularly in cytotoxicity against HeLa and MCF-7 cancer cell lines . The compound’s efficacy is attributed to competitive binding at the ATP site of EGFR-TK, similar to clinical drugs like Gefitinib .
Properties
IUPAC Name |
6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2/c15-9-3-6-12-11(7-9)13(17)19-14(18-12)8-1-4-10(16)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAXGYCCFUODKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696256 | |
| Record name | 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-66-7 | |
| Record name | 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of 2-Amino-4-chlorobenzamide Derivatives
Method Overview:
This approach involves the cyclization of suitably substituted anthranilic acid derivatives, followed by halogenation to introduce bromine and chlorine atoms at specific positions on the quinazoline ring.
- Step 1: Start with 2-amino-4-chlorobenzamide, which serves as the precursor.
- Step 2: Cyclize with formamide or formic acid derivatives under reflux conditions to form the quinazoline core.
- Step 3: Halogenation at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine water under controlled temperature.
- Step 4: Chlorination at the 4-position is performed using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Step 5: The 2-position substitution with a 4-chlorophenyl group is achieved via nucleophilic aromatic substitution or Suzuki coupling if a boronic acid derivative is used.
- Reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Temperature range: 80–120°C.
- Reaction time: 4–8 hours.
- High regioselectivity.
- Compatibility with various substituents.
Suzuki Coupling for 2-(4-Chlorophenyl) Substituent
Method Overview:
A modern approach involves Suzuki cross-coupling to attach the 4-chlorophenyl group onto a halogenated quinazoline core.
- Step 1: Prepare 6-bromo-4-chloroquinazoline via halogenation methods described above.
- Step 2: React with 4-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base such as potassium carbonate.
- Step 3: Conduct the reaction in an inert solvent like toluene or dioxane under reflux or microwave irradiation.
- Temperature: 80–110°C.
- Duration: 12–24 hours.
- Yield: Typically above 70%.
- This method provides high regioselectivity and functional group tolerance, making it suitable for complex molecule synthesis.
Patent-Driven Synthesis Pathways
Patent CN106432073B discloses an efficient route involving halogenation of quinazoline intermediates followed by selective substitution. The process emphasizes:
- Use of phosphorus oxychloride (POCl₃) for chlorination.
- Bromination with N-bromosuccinimide (NBS).
- Subsequent substitution with 4-chlorophenyl groups via nucleophilic aromatic substitution or cross-coupling.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromination | NBS | Room temp, 2–4 hrs | 78% | Selective at 6-position |
| Chlorination | POCl₃ | 80°C, 3–5 hrs | 82% | At 4-position |
| Coupling | 4-Chlorophenylboronic acid | Pd catalyst, toluene, reflux | 70%+ | Efficient attachment |
Summary of Key Data and Findings
Chemical Reactions Analysis
2.1. Displacement of Chlorine at C-4
The chlorine atom at the C-4 position can be readily displaced by various nucleophiles, including amines, alkoxides, and thiolates. This reaction is commonly employed to introduce diverse substituents at the C-4 position while leaving the bromine atom at C-6 intact .
Example Reaction:
Reaction with an amine to form a 4-aminoquinazoline derivative.
Reaction Conditions:
-
Reagents: Amine (1-2 equivalents), base (e.g., triethylamine, N,N-diisopropylethylamine)
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethylsulfoxide (DMSO), or acetonitrile
-
Temperature: Room temperature to reflux, depending on the nucleophile's reactivity
2.2. Displacement of Bromine at C-6
The bromine atom at the C-6 position can also undergo nucleophilic substitution, although it generally requires harsher conditions or more reactive nucleophiles compared to the chlorine at C-4.
Example Reaction:
Reaction with a strong nucleophile such as sodium methoxide.
Reaction Conditions:
-
Reagents: Sodium methoxide or other strong alkoxides (excess)
-
Solvent: Methanol or other polar protic solvents
-
Temperature: Reflux
2.3. Data Table: Nucleophilic Substitution Reactions
Cross-Coupling Reactions
6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline can participate in various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for synthesizing complex molecules with diverse functionalities .
3.1. Suzuki-Miyaura Coupling
Suzuki-Miyaura coupling involves the reaction of an aryl halide (or triflate) with an organoboronic acid or ester in the presence of a palladium catalyst and a base .
Example Reaction:
Coupling with a phenylboronic acid derivative.
Reaction Conditions:
-
Reagents: Arylboronic acid or ester (1-2 equivalents), palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), base (e.g., K2CO3, Na2CO3)
-
Solvent: Mixed solvents such as dioxane/water or DMF/water
-
Temperature: 80-100 °C or microwave irradiation
3.2. Sonogashira Coupling
Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base .
Example Reaction:
Coupling with phenylacetylene.
Reaction Conditions:
-
Reagents: Terminal alkyne (1-2 equivalents), palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2), copper co-catalyst (e.g., CuI), base (e.g., triethylamine, N,N-diisopropylethylamine)
-
Solvent: DMF or THF
-
Temperature: Room temperature to 60 °C
3.3. Buchwald-Hartwig Amination
Buchwald-Hartwig amination involves the palladium-catalyzed formation of carbon-nitrogen bonds between aryl halides and amines .
Example Reaction:
Reaction with morpholine.
Reaction Conditions:
-
Reagents: Amine (1-2 equivalents), palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos, DavePhos), base (e.g., sodium tert-butoxide)
-
Solvent: Dioxane or toluene
-
Temperature: 80-110 °C
3.4. Data Table: Cross-Coupling Reactions
Oxidation and Reduction Reactions
While less commonly explored for this specific compound, quinazolines can undergo oxidation and reduction reactions, modifying the electronic and structural properties of the molecule.
4.1. Oxidation
Oxidation can lead to the formation of N-oxides or modification of substituents.
Example Reaction:
Oxidation to quinazoline N-oxide.
Reaction Conditions:
-
Reagents: m-Chloroperbenzoic acid (mCPBA) or hydrogen peroxide
-
Solvent: Chloroform or acetic acid
-
Temperature: Room temperature or reflux
4.2. Reduction
Reduction can lead to the saturation of the quinazoline ring or removal of halogen substituents.
Example Reaction:
Catalytic hydrogenation.
Reaction Conditions:
-
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
-
Solvent: Ethanol or THF
-
Temperature: Room temperature to 50 °C
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is primarily utilized as a key intermediate in the synthesis of targeted cancer therapies. Its structural properties allow it to interact with specific biological targets, making it valuable in the development of novel anticancer agents. Research indicates that derivatives of quinazoline compounds exhibit potent inhibitory activity against various cancer cell lines, highlighting their potential in oncology .
Case Study: Development of Anticancer Agents
A study published in Pharmaceuticals demonstrated the synthesis and evaluation of quinazoline derivatives, including this compound, which showed significant cytotoxicity against human cancer cell lines. The study emphasized the importance of substituents on the quinazoline ring for enhancing biological activity .
Biological Research
Mechanisms of Action Studies
In biological research, this compound is employed to investigate the mechanisms of action of various enzymes and receptors. Its ability to modulate enzyme activity makes it a valuable tool for understanding disease pathways and developing therapeutic strategies .
Example: Enzyme Inhibition Studies
Research has demonstrated that quinazoline derivatives can act as inhibitors for specific kinases involved in cancer progression. For instance, studies have shown that certain derivatives can selectively inhibit the activity of epidermal growth factor receptor (EGFR), a common target in cancer therapy .
Agricultural Chemistry
Potential Agrochemical Applications
this compound also shows promise in agricultural chemistry, particularly as a pesticide or herbicide. Its chlorinated structure may enhance its efficacy against pests while minimizing environmental impact .
Case Study: Pesticide Development
Recent investigations into the herbicidal properties of quinazoline derivatives revealed that they could effectively suppress weed growth while exhibiting low toxicity to crops. This dual functionality makes them attractive candidates for sustainable agricultural practices .
Material Science
Incorporation into Polymer Formulations
In material science, this compound can be incorporated into polymer formulations to enhance thermal stability and mechanical strength. The addition of quinazoline derivatives can improve the performance characteristics of polymers used in various applications .
Example: Polymer Modification Studies
Research has shown that incorporating this compound into polycarbonate matrices resulted in improved thermal properties and mechanical resilience, making it suitable for high-performance applications .
Diagnostic Tools
Use in Diagnostic Assays
This compound is being explored for its potential use in diagnostic assays aimed at detecting specific biomarkers associated with various diseases. Its chemical properties facilitate the development of sensitive detection methods .
Case Study: Biomarker Detection Development
Studies have indicated that quinazoline derivatives can be utilized in assays for early detection of certain cancers by targeting specific biomarkers. These advancements could lead to more effective screening methods and improved patient outcomes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazoline derivatives exhibit diverse pharmacological profiles depending on substituent positions, halogen types, and functional groups. Below is a detailed comparison of 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline with key analogs:
Structural Modifications and Activity
Key Findings :
Role of 2-(4-Chlorophenyl) Substitution: The presence of a bulky 4-chlorophenyl group at position 2 significantly enhances cytotoxicity and EGFR-TK inhibition. Smaller groups (e.g., methyl) at this position reduce activity . Analogs lacking the 2-substituent (e.g., 2-unsubstituted 4-anilino-6-bromoquinazolines) show negligible activity .
Halogen Effects at Position 6 :
- Bromine at position 6 (as in the target compound and 3l) improves EGFR-TK binding compared to 4-fluorophenyl substitution (4l), which reduces potency (LC50 increases from 37.66 nM to 59.21 nM) .
- Bromine’s electron-withdrawing nature may enhance interactions with the hydrophobic ATP-binding pocket .
Anilino Modifications at Position 4: 4-(2,4-Difluoroanilino) substitution (3l) boosts activity, while mono-fluoro substitution (3g) reduces efficacy (LC50 = 70.05 nM) . Fluorine improves metabolic stability and membrane permeability but must be balanced with steric effects .
Positional Isomerism :
- Substitution at position 3 (e.g., 214a) instead of position 2 diminishes selectivity for HeLa cells, highlighting the importance of substitution geometry .
Synthetic Precursors :
Structure-Activity Relationship (SAR) Insights
- Position 2 : Bulky aromatic groups (e.g., 4-chlorophenyl) are optimal.
- Position 4: Chlorine is critical for scaffold stability; anilino groups with dihalogenation (e.g., 2,4-difluoro) enhance potency.
- Position 6 : Bromine > 4-fluorophenyl in EGFR-TK inhibition.
Biological Activity
6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound's structure suggests it may interact with various biological targets, making it a subject of interest for further pharmacological studies.
- Molecular Formula : C14H8BrCl2N
- Molecular Weight : 319.08 g/mol
- CAS Number : 885277-66-7
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. The compound is believed to interact with the epidermal growth factor receptor (EGFR) and other tyrosine kinases, which play critical roles in tumor growth and survival.
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
- A study demonstrated that quinazoline derivatives, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 2.3 to 176.5 μM against A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines .
- Specifically, compounds targeting EGFR have shown promise in inhibiting the proliferation of breast cancer cells .
- Induction of Apoptosis :
Kinase Inhibition
This compound is part of a broader class of compounds that serve as dual inhibitors targeting both EGFR and HER2 pathways, crucial for the treatment of certain breast cancers . The α-nitrogen effect enhances the electrophilicity of the C(4)-Cl bond, facilitating cross-coupling reactions that lead to the formation of these biologically active derivatives .
Comparative Analysis
The following table summarizes the biological activities of selected quinazoline derivatives compared to this compound:
| Compound Name | Target Kinase(s) | IC50 (μM) A549 | IC50 (μM) SW-480 | Mechanism of Action |
|---|---|---|---|---|
| This compound | EGFR/HER2 | TBD | TBD | Tyrosine kinase inhibition |
| CP-724,714 | HER2 | 15.37 | 16.1 | Dual TKI, induces apoptosis |
| Compound 6n | EGFR | 5.9 | 2.3 | Induces apoptosis via cell cycle arrest |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
